molecular formula C13H12IN3O4 B6115683 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B6115683
M. Wt: 401.16 g/mol
InChI Key: PZSRIXFFLPDDFY-UHFFFAOYSA-N
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Description

3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a complex organic compound that features a benzyl group substituted with an iodine atom, a dimethylated imidazole ring, and a nitro group

Properties

IUPAC Name

(3-iodophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSRIXFFLPDDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OCC2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step organic reactions

    Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving a dicarbonyl compound and an amine. For example, the reaction between glyoxal and ammonia can form the imidazole ring.

    Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Attachment of 3-Iodobenzyl Group: The final step involves the coupling of the 3-iodobenzyl group to the imidazole ring. This can be achieved through a nucleophilic substitution reaction where the benzyl halide reacts with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom on the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted benzyl derivatives.

Scientific Research Applications

3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Similar structure but lacks the iodine atom.

    3-iodobenzyl 1,2-dimethyl-1H-imidazole-5-carboxylate: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the iodine atom and the nitro group in 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate makes it unique. The iodine atom can participate in halogen bonding, while the nitro group can undergo various redox reactions, providing a versatile platform for chemical modifications and applications.

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